molecular formula C7H5ClN2S2 B3029186 2-Thiazolamine, 4-(4-chloro-2-thienyl)- CAS No. 570407-10-2

2-Thiazolamine, 4-(4-chloro-2-thienyl)-

Cat. No.: B3029186
CAS No.: 570407-10-2
M. Wt: 216.7 g/mol
InChI Key: SMBPGSKGPGBYBQ-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-(4-chloro-2-thienyl)- is a useful research compound. Its molecular formula is C7H5ClN2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

The synthetic route involving chloral with substituted anilines leading to the formation of various intermediates such as 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the chemical versatility of thiazolidine-related compounds. This process highlights the potential for developing novel heterocyclic compounds with tailored properties for specific applications in chemistry and pharmacology (Issac & Tierney, 1996).

Optoelectronic Applications

Thiazolamine derivatives have been explored for their significant potential in optoelectronic materials. The incorporation of thiazolamine structures into π-extended conjugated systems has shown great promise for the development of novel materials for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. This utilization underscores the versatility of thiazolamine compounds beyond traditional pharmaceutical applications, opening new avenues for research and development in materials science (Lipunova et al., 2018).

Synthetic Potential in Heterocyclic Compound Synthesis

The powerful synthetic potential of thiazolamine derivatives, particularly in the context of 1,2,3-chalcogenadiazoles, has been harnessed for the synthesis of a wide range of heterocyclic compounds. This includes compounds like 1-benzofurans, indoles, and their complex derivatives, demonstrating the crucial role thiazolamine structures play in the development of novel heterocyclic molecules with diverse chemical and biological activities (Petrov & Androsov, 2013).

Antioxidant Evaluation

The exploration of thiazolamine derivatives for their antioxidant properties has been a subject of interest. These studies provide a foundation for the development of thiazolamine-based compounds as potential antioxidant agents, offering a pathway to novel therapeutic options for managing oxidative stress-related conditions (Laroum et al., 2019).

Safety and Hazards

“2-Thiazolamine, 4-(4-chloro-2-thienyl)-” may cause serious eye irritation and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .

Future Directions

“2-Thiazolamine, 4-(4-chloro-2-thienyl)-” is a significant intermediate in the production of the TPO-R agonist Avatrombopag, which is primarily used for thrombocytopenia caused by tumor chemotherapy (CIT) and for related thrombocytopenia in adult patients with chronic liver disease who are scheduled for diagnostic procedures or surgery (CLDT) .

Properties

IUPAC Name

4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBPGSKGPGBYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629909
Record name 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570407-10-2
Record name 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromine was added to an ether solution of 4-chloro-2-acetylthiophene under ice cooling, and the mixture was stirred at room temperature for 2 hours to obtain a brominated compound. Thiourea was added to an EtOH solution of the brominated compound at room temperature, and the mixture was stirred overnight at 80° C. to obtain 2-amino-4-(4-chlorothiophen-2-yl)thiazole.
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Synthesis routes and methods II

Procedure details

To a solution of 4.18 g of 4-chloro-2-acetylthiophene in 30 ml of diethylether, 1.5 ml of bromine was added under ice cooling, and the mixture was stirred at room temperature for 2 hours. Water was added to the reaction solution, and the organic phase was extracted. The obtained organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain brominated compound. To a solution of the brominated compound in 30 ml of EtOH, 2.1 g of thiourea was added at room temperature, and the mixture was stirred at 80° C. overnight. The precipitate was filtered, and obtained solution was evaporated under reduced pressure. Chloroform was added and then an organic layer was washed with aqueous potassium carbonate and brine, and dried over sodium sulfate. The residue obtained by the evaporation of the solvent under reduced pressure was washed with hexane:EtOAc=1:1 to obtain 2.57 g of 2-amino-4-(4-chlorothiophen-2-yl)thiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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